molecular formula C21H19BrN2O4S B3542193 4-bromo-3-{[(4-ethoxyphenyl)amino]sulfonyl}-N-phenylbenzamide

4-bromo-3-{[(4-ethoxyphenyl)amino]sulfonyl}-N-phenylbenzamide

Cat. No. B3542193
M. Wt: 475.4 g/mol
InChI Key: GVJAQGYZLHKCSW-UHFFFAOYSA-N
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Description

Compounds like “4-bromo-3-{[(4-ethoxyphenyl)amino]sulfonyl}-N-phenylbenzamide” belong to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds often involves electrophilic aromatic substitution, a common method of introducing functional groups onto aromatic rings . The specifics of the synthesis would depend on the exact structure of the compound and the starting materials available.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data for “this compound”, I can’t provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. These properties can be predicted based on the compound’s structure, but accurate values usually require experimental measurement .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological effects. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of compounds, as well as their health effects .

properties

IUPAC Name

4-bromo-3-[(4-ethoxyphenyl)sulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O4S/c1-2-28-18-11-9-17(10-12-18)24-29(26,27)20-14-15(8-13-19(20)22)21(25)23-16-6-4-3-5-7-16/h3-14,24H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJAQGYZLHKCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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